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molecular formula C13H13NO2S B8310664 1-(2-Methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid

1-(2-Methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid

Cat. No. B8310664
M. Wt: 247.31 g/mol
InChI Key: DKDOICOBFSATNE-UHFFFAOYSA-N
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Patent
US07893267B2

Procedure details

1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid was prepared according to General Procedure B using 49 mg (0.187 mmol) of 1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid methyl ester, 0.28 mL of 2 N aq. LiOH, 2 mL of THF and 0.5 mL of methanol stirring at room temperature for 1 h. 42.4 mg (91%) of 1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid was obtained. LCMS: 248 (M+1)+.
Name
1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid methyl ester
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[C:7]([CH2:15][CH2:16][S:17][CH3:18])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:4].[Li+].[OH-].C1COCC1>CO>[CH3:18][S:17][CH2:16][CH2:15][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[C:5]([C:3]([OH:4])=[O:2])[N:6]=1 |f:1.2|

Inputs

Step One
Name
1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid methyl ester
Quantity
49 mg
Type
reactant
Smiles
COC(=O)C=1N=C(C2=CC=CC=C2C1)CCSC
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid was prepared
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CSCCC1=NC(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 42.4 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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